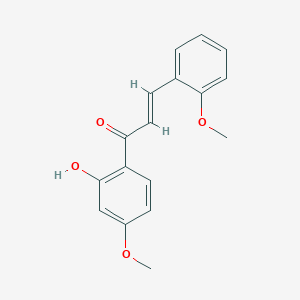
2,4'-Dimethoxy-2'-hydroxychalcone
Descripción general
Descripción
2,4’-Dimethoxy-2’-hydroxychalcone is a chalcone derivative, belonging to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structural characteristics.
Análisis Bioquímico
Biochemical Properties
2,4’-Dimethoxy-2’-hydroxychalcone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase glutathione (GSH) levels by enhancing its biosynthesis . This interaction suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may play a role in cellular redox homeostasis.
Cellular Effects
2,4’-Dimethoxy-2’-hydroxychalcone has been shown to influence cell function in several ways. For example, it has been found to have a hypoglycemic effect comparable to that of metformin, an antidiabetic drug, in male mice with type 2 diabetes . This suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may influence cell signaling pathways and gene expression related to glucose metabolism.
Molecular Mechanism
At the molecular level, 2,4’-Dimethoxy-2’-hydroxychalcone exerts its effects through various mechanisms. For instance, it has been found to increase GSH levels by enhancing its biosynthesis . This suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may interact with the enzymes involved in GSH synthesis, leading to increased GSH production and potentially influencing cellular redox status.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4’-Dimethoxy-2’-hydroxychalcone can change over time. For instance, it has been found that the amount of a related compound, 2’-hydroxy-4-methoxydihydrochalcone, gradually decreases over time, with a concurrent formation of flavone within 5 hours . This suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may also undergo similar transformations over time.
Dosage Effects in Animal Models
In animal models, the effects of 2,4’-Dimethoxy-2’-hydroxychalcone can vary with different dosages. For example, in male mice with type 2 diabetes, 2,4’-Dimethoxy-2’-hydroxychalcone exhibited a hypoglycemic effect at doses of 200–300 mg/kg/day . This suggests that the compound’s effects may be dose-dependent.
Metabolic Pathways
2,4’-Dimethoxy-2’-hydroxychalcone is likely involved in various metabolic pathways. For instance, it has been found to enhance the biosynthesis of GSH , suggesting that it may interact with the enzymes involved in this pathway.
Subcellular Localization
Given its ability to influence GSH biosynthesis , it may be localized in the cytoplasm where GSH synthesis occurs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4’-Dimethoxy-2’-hydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction between 2’-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide (KOH). The reaction is typically carried out under ball mill conditions, which enhances the reaction efficiency and yield . The optimized conditions include using 1 equivalent of substituted benzaldehyde and 2 equivalents of KOH, with two grinding cycles of 30 minutes each .
Industrial Production Methods
While specific industrial production methods for 2,4’-Dimethoxy-2’-hydroxychalcone are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,4’-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones and flavanones via palladium (II)-catalyzed oxidative cyclization.
Reduction: Reduction reactions can convert the chalcone into corresponding dihydrochalcones.
Substitution: The methoxy and hydroxy groups on the aromatic rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Palladium (II) catalysts, molecular oxygen, or other oxidants such as iodine (I2).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products Formed
Flavones and Flavanones: Formed through oxidative cyclization.
Dihydrochalcones: Formed through reduction reactions.
Substituted Chalcones: Formed through substitution reactions on the aromatic rings.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The biological activity of 2,4’-Dimethoxy-2’-hydroxychalcone is attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and enhances the biosynthesis of glutathione (GSH).
Anti-inflammatory Activity: Inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer Activity: Induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
Comparación Con Compuestos Similares
2,4’-Dimethoxy-2’-hydroxychalcone can be compared with other chalcone derivatives such as:
- 2,3-Dimethoxy-2’-hydroxychalcone
- 3,6’-Dimethoxy-2’-hydroxychalcone
- 4,6’-Dimethoxy-2’-hydroxychalcone
Uniqueness
- Structural Features : The presence of methoxy groups at the 2 and 4 positions and a hydroxy group at the 2’ position provides unique chemical reactivity and biological activity.
- Biological Activity : Exhibits a broader range of biological activities compared to some other chalcone derivatives .
Propiedades
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-8-9-14(16(19)11-13)15(18)10-7-12-5-3-4-6-17(12)21-2/h3-11,19H,1-2H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOOAJSZRVJKCW-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B494012.png)
![ethyl 4-(4-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B494015.png)
![methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B494016.png)
![ethyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B494017.png)
![methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B494018.png)
![ethyl 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B494019.png)
![Ethyl 4-methyl-5-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]-1,3-thiazol-2-ylcarbamate](/img/structure/B494024.png)



![2-[2-(methylamino)-4-phenyl-1,3-thiazol-5-yl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B494030.png)
![Ethyl 5-[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]-4-phenyl-1,3-thiazol-2-ylcarbamate](/img/structure/B494031.png)
![Ethyl 5-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]-4-phenyl-1,3-thiazol-2-ylcarbamate](/img/structure/B494032.png)
![Methyl 5-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]-4-phenyl-1,3-thiazol-2-ylcarbamate](/img/structure/B494033.png)
